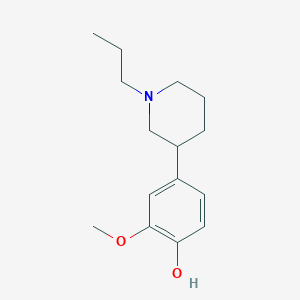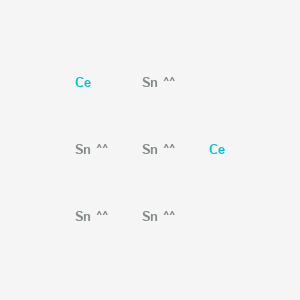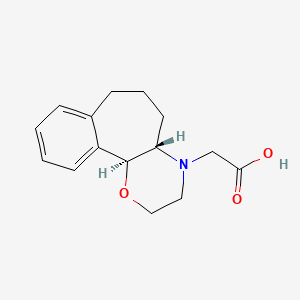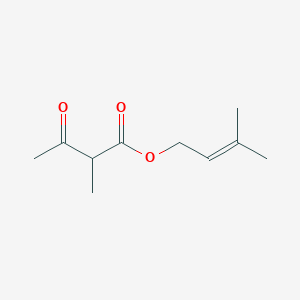![molecular formula C10H14N2OS B14317842 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine CAS No. 113470-41-0](/img/structure/B14317842.png)
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine is an organic compound that features a unique combination of functional groups, including a sulfinyl group, an ethenyl group, and a phenylhydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine typically involves the reaction of phenylhydrazine with an appropriate sulfinyl-containing precursor. One common method involves the use of ethanesulfinyl chloride, which reacts with phenylhydrazine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenylhydrazine moiety can participate in nucleophilic substitution reactions, where the hydrazine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles, often under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted phenylhydrazine compounds.
Aplicaciones Científicas De Investigación
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl group can act as an electrophile, while the hydrazine moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydrazine: Lacks the sulfinyl and ethenyl groups, making it less versatile in terms of chemical reactivity.
Ethanesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents, which may have different reactivity and applications.
Ethenyl derivatives: Compounds with similar ethenyl groups but different functional groups, affecting their chemical behavior.
Uniqueness
1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
113470-41-0 |
|---|---|
Fórmula molecular |
C10H14N2OS |
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
1-(2-ethylsulfinylethenyl)-1-phenylhydrazine |
InChI |
InChI=1S/C10H14N2OS/c1-2-14(13)9-8-12(11)10-6-4-3-5-7-10/h3-9H,2,11H2,1H3 |
Clave InChI |
SGDOWASSYMNHNE-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C=CN(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)

silanol](/img/structure/B14317819.png)

![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)

